molecular formula C14H16N2O4 B12585900 3-Nitro-4-(piperidin-1-yl)cinnamic acid CAS No. 300541-92-8

3-Nitro-4-(piperidin-1-yl)cinnamic acid

Cat. No.: B12585900
CAS No.: 300541-92-8
M. Wt: 276.29 g/mol
InChI Key: BPABUEYGYPZKMX-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-1-yl)cinnamic acid is a compound that features a cinnamic acid backbone with a nitro group at the 3-position and a piperidinyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(piperidin-1-yl)cinnamic acid typically involves the following steps:

    Piperidinylation: The piperidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitrated cinnamic acid with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(piperidin-1-yl)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Piperidine, base (e.g., sodium hydroxide).

Major Products

    Reduction: 3-Amino-4-(piperidin-1-yl)cinnamic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-(piperidin-1-yl)cinnamic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways involving nitro and piperidine groups.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(piperidin-1-yl)cinnamic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4-(morpholin-1-yl)cinnamic acid: Similar structure but with a morpholine group instead of piperidine.

    3-Nitro-4-(pyrrolidin-1-yl)cinnamic acid: Similar structure but with a pyrrolidine group instead of piperidine.

Uniqueness

3-Nitro-4-(piperidin-1-yl)cinnamic acid is unique due to the presence of the piperidine group, which imparts specific pharmacological properties and reactivity

Properties

CAS No.

300541-92-8

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H16N2O4/c17-14(18)7-5-11-4-6-12(13(10-11)16(19)20)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18)

InChI Key

BPABUEYGYPZKMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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